Cas no 2248396-83-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate is a specialized organic compound featuring a phthalimide core linked to a 3-(trifluoromethyl)phenylpropanoate moiety. Its structure combines the reactivity of an activated ester with the stability conferred by the trifluoromethyl group, making it useful in synthetic chemistry applications. The compound is particularly valuable as an intermediate in the preparation of pharmaceuticals, agrochemicals, or advanced materials, where controlled reactivity and functional group compatibility are essential. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may be advantageous in drug design. Its well-defined reactivity profile allows for selective modifications under mild conditions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate structure
2248396-83-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate
CAS No:2248396-83-8
MF:C18H12F3NO4
MW:363.287395477295
CID:6291317
PubChem ID:165729463
Update Time:2025-05-22

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate Chemical and Physical Properties

Names and Identifiers

    • 2248396-83-8
    • EN300-6519237
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate
    • Inchi: 1S/C18H12F3NO4/c19-18(20,21)12-5-3-4-11(10-12)8-9-15(23)26-22-16(24)13-6-1-2-7-14(13)17(22)25/h1-7,10H,8-9H2
    • InChI Key: FDNRURVIOOENNM-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(F)F

Computed Properties

  • Exact Mass: 363.07184235g/mol
  • Monoisotopic Mass: 363.07184235g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate (CAS No. 2248396-83-8)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate (CAS No. 2248396-83-8) is a specialized organic molecule with significant potential in pharmaceutical and material science applications. Its unique structure, featuring a 1,3-dioxo-isoindole core and a trifluoromethylphenyl moiety, makes it a subject of interest for researchers exploring novel bioactive compounds and advanced materials. This article delves into its properties, synthesis, and relevance in contemporary scientific research, addressing common queries and trends in the field.

One of the most searched questions regarding this compound is its synthetic pathway. The synthesis typically involves the esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid with 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ol, a reaction often catalyzed by coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Researchers are particularly interested in optimizing this process to improve yield and purity, as highlighted in recent publications. The presence of the trifluoromethyl group enhances the compound's metabolic stability, a feature highly valued in drug discovery.

Another trending topic is the applications of this compound in medicinal chemistry. The isoindole-1,3-dione scaffold is known for its bioactivity, particularly as a kinase inhibitor or protease modulator. Recent studies suggest that derivatives of this compound may exhibit anti-inflammatory or anticancer properties, aligning with the growing demand for targeted therapies. The trifluoromethylphenyl group further contributes to lipophilicity, potentially improving membrane permeability—a critical factor in drug design.

From a material science perspective, this compound's rigid aromatic structure and polar functional groups make it a candidate for high-performance polymers or organic semiconductors. Its thermal stability and electronic properties are under investigation for use in OLEDs (organic light-emitting diodes) or photovoltaic devices. These applications resonate with the global push toward sustainable energy solutions, a frequently searched topic in scientific and industrial circles.

Environmental and safety considerations are also frequently queried. While the compound is not classified as hazardous under standard regulations, proper handling protocols are recommended due to its fine powder form. Researchers emphasize the importance of green chemistry principles in its synthesis, such as using biodegradable solvents or catalytic methods to minimize waste—a trend reflecting broader societal concerns about eco-friendly research practices.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)phenyl]propanoate (CAS No. 2248396-83-8) represents a versatile compound bridging pharmaceutical innovation and advanced materials. Its synthesis, bioactivity, and material properties align with current research priorities, making it a compelling subject for both academic and industrial exploration. As interest in personalized medicine and renewable energy technologies grows, this compound's relevance is likely to expand further.

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